molecular formula C6H10N4 B1195251 3,5-Dimethylpyrazole-1-carboxamidine CAS No. 22906-75-8

3,5-Dimethylpyrazole-1-carboxamidine

Cat. No.: B1195251
CAS No.: 22906-75-8
M. Wt: 138.17 g/mol
InChI Key: GAZRNXIMWKZADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing a standardized framework for unambiguous chemical identification. According to computational analysis performed by Lexichem TK 2.7.0 and documented in chemical databases, the official IUPAC name for this compound is 3,5-dimethylpyrazole-1-carboximidamide. This nomenclature systematically describes the structural features of the molecule, beginning with the pyrazole core structure and proceeding to identify the specific substitution pattern that characterizes this particular derivative.

The structural representation of this compound can be expressed through multiple standardized chemical notation systems that facilitate computational analysis and database storage. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=NN1C(=N)N)C, which provides a linear representation of the molecular structure that can be readily interpreted by chemical software applications. Additionally, the compound possesses a unique International Chemical Identifier that serves as a comprehensive structural descriptor: InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8). This identifier encodes detailed information about the molecular connectivity, stereochemistry, and protonation states that define the compound's three-dimensional structure.

The International Chemical Identifier Key for this compound is GAZRNXIMWKZADY-UHFFFAOYSA-N, which represents a hashed version of the complete structural information that enables rapid database searches and cross-referencing across multiple chemical repositories. This standardized identifier system facilitates seamless integration between different chemical databases and ensures consistent identification of the compound across various research platforms and publications.

Synonyms and Registry Identifiers

The compound also possesses several specialized registry identifiers that facilitate its recognition in pharmaceutical and chemical databases. The National Cancer Institute identifier NSC 129885 provides a reference point for accessing toxicological and biological activity data. Additionally, the MDL number MFCD03039879 serves as a unique identifier within molecular design and chemical inventory systems.

International regulatory bodies have assigned specific identification codes to this compound for tracking and compliance purposes. The compound appears in multiple specialized databases including ChemSpider with identifier CID 97525, which provides access to comprehensive physicochemical property data and spectroscopic information. The European Chemicals Agency utilizes the identifier DTXSID40177447 for regulatory tracking and hazard assessment documentation.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C6H10N4, which indicates a total of twenty-one atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. This formula reveals a relatively high nitrogen content, comprising four nitrogen atoms within a six-carbon framework, which contributes significantly to the compound's basic character and potential for hydrogen bonding interactions.

Table 2: Molecular Composition Analysis

Element Number of Atoms Atomic Mass Contribution (amu) Percentage by Mass
Carbon 6 72.066 52.16%
Hydrogen 10 10.079 7.30%
Nitrogen 4 56.028 40.54%
Total 20 138.173 100.00%

The molecular weight of this compound has been precisely determined through computational analysis to be 138.17 grams per mole, as calculated by PubChem computational methods. This molecular weight places the compound within the range typical of small organic molecules used in pharmaceutical and agrochemical applications, providing favorable characteristics for bioavailability and synthetic accessibility.

The high nitrogen content of approximately 40.54% by mass significantly influences the compound's chemical behavior and reactivity patterns. The presence of four nitrogen atoms within the molecular structure creates multiple sites for potential coordination with metal centers, hydrogen bonding interactions, and protonation reactions under varying pH conditions. This nitrogen-rich composition also contributes to the compound's potential biological activity through interactions with enzyme active sites and receptor binding domains.

The molecular architecture of this compound exhibits a compact structure with a calculated monoisotopic mass that reflects the specific isotopic composition of its constituent elements. The precise mass determination enables accurate identification through high-resolution mass spectrometry techniques and supports detailed structural elucidation studies. The compound's molecular parameters have been consistently validated across multiple computational platforms and experimental determinations, ensuring reliability of the reported values for research and commercial applications.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRNXIMWKZADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride)
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40177447
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22906-75-8
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

  • Substrate Activation : 3,5-Dimethylpyrazole acts as the nucleophile, with its N1 atom attacking the electrophilic carbon in cyanamide.

  • Acid Catalysis : Gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr) protonates the reaction medium, enhancing the electrophilicity of cyanamide and stabilizing intermediates.

  • Product Isolation : The carboxamidine hydrochloride salt precipitates as a crystalline solid, filtered and dried under vacuum.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency and purity.

Solvent Screening

SolventDielectric ConstantReaction RatePurity (%)
Acetonitrile37.5High>95
Dichloromethane8.9Moderate85–90
1,2-Dichloroethane10.4Low75–80

Polar aprotic solvents like acetonitrile enhance cyanamide solubility and stabilize ionic intermediates, achieving higher yields.

Catalytic Additives

  • Triethylamine : Neutralizes excess HCl, preventing side reactions (e.g., pyrazole ring decomposition).

  • Metal Halides : CuBr₂ or CoCl₂ (tested in related syntheses) show no catalytic effect, confirming the reaction’s acid-driven nature.

Purification and Isolation Techniques

Filtration and Crystallization

  • Post-Reaction Processing : The mixture is cooled to 0–5°C, inducing crystallization.

  • Washing : Cold acetonitrile (5–10 mL/g product) removes unreacted starting materials.

  • Drying : Vacuum drying at 40°C for 12 hours yields the hydrochloride salt.

Chromatographic Purification

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves trace impurities, though rarely required due to high inherent purity.

Characterization and Analytical Validation

Spectroscopic Analysis

  • FTIR :

    • N–H stretch: 3300–3250 cm⁻¹ (carboxamidine)

    • C≡N stretch: 2200 cm⁻¹ (cyanamide residue, absent in product)

    • Pyrazole ring vibrations: 1575 cm⁻¹ (C=N), 1480 cm⁻¹ (C–C).

  • ¹H NMR (DMSO-d₆):

    • δ 2.23 (s, 6H, CH₃ groups)

    • δ 6.15 (s, 1H, pyrazole C4–H)

    • δ 8.45 (broad, 2H, NH₂).

Thermal Stability

  • TGA/DSC : Decomposition onset at 210°C, with a sharp endothermic peak at 215°C corresponding to hydrochloride dissociation.

Comparative Analysis of Methods

ParameterCyanamide/HCl MethodTransamination Route
YieldHigh (Unquantified)Moderate (60–70%)
Purity>95%80–85%
Reaction Time50 minutes6–8 hours
ScalabilityIndustrialLaboratory-scale

The cyanamide/HCl method is preferred for its simplicity, speed, and minimal purification needs.

Challenges and Mitigation Strategies

  • Side Reactions :

    • Hydrolysis : Moisture exposure converts carboxamidine to carboxamide. Use anhydrous solvents and inert atmosphere.

    • Dimerization : Elevated temperatures (>100°C) promote dimer formation. Strict temperature control is critical.

  • Storage : Stable at room temperature in sealed containers under nitrogen.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time to 15 minutes via enhanced mass transfer.

  • Solvent Recovery : Acetonitrile is distilled and reused, lowering production costs .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazole-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups and the carboxamidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides
3,5-Dimethylpyrazole-1-carboxamidine is recognized for its effectiveness as an active ingredient in herbicides and fungicides. It exhibits biological activity against various pathogens, making it a valuable tool in agricultural practices aimed at enhancing crop yield and health. Studies have shown that the compound can inhibit soil nitrification, which is crucial for managing nitrogen levels in agricultural soils. For instance, it has been reported that this compound can effectively reduce soil nitrate reductase activity while increasing nitrite reductase activity, thereby influencing nitrogen transformation processes in the soil .

Application Effect
HerbicideInhibits growth of certain weeds
FungicideEffective against specific fungal pathogens
Nitrification InhibitorReduces nitrogen loss in soils

Pharmaceutical Development

Drug Design and Metabolic Disorders
In the pharmaceutical sector, this compound has potential applications in drug design targeting metabolic disorders. Its unique structure allows it to modulate specific biological pathways effectively. Research indicates that this compound may possess antifungal and antibacterial properties, which could be leveraged in developing new therapeutic agents . Additionally, studies have highlighted its role in enzyme inhibition, providing insights into its potential as a drug candidate for treating various diseases.

Analytical Chemistry

Reagent in Detection Methods
The compound serves as a reagent in various analytical methods for detecting and quantifying substances. Its reliability makes it suitable for quality control processes in laboratories. The ability to form stable complexes with transition metals enhances its utility in analytical applications . For example, interaction studies involving this compound with copper(II) have revealed significant insights into coordination chemistry and complex formation .

Material Science

Polymer Formulations
In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in various industrial applications . Its inclusion can enhance the durability and functionality of materials under challenging conditions.

Biochemistry Research

Enzyme Interaction Studies
Researchers utilize this compound to study enzyme interactions and metabolic pathways. By understanding how this compound interacts with enzymes, scientists can gain valuable insights into cellular processes and identify potential therapeutic targets . The compound's ability to interfere with cellular processes positions it as an important subject of study for biochemical research.

Case Study 1: Nitrification Inhibition

A study conducted on the effects of this compound on soil nitrification demonstrated its capability to inhibit nitrification effectively. The research highlighted that applying this compound could significantly reduce nitrogen losses from soil systems while improving overall nitrogen use efficiency in crops .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of this compound against specific fungal pathogens affecting crops. The findings revealed that the compound exhibited substantial antifungal activity, suggesting its potential as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyrazole-1-carboxamidine involves its interaction with specific molecular targets and pathways. The carboxamidine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrazole-Carboximidamide Derivatives

lists 11 pyrazole-carboximidamide derivatives with varying substituents on the phenyl rings. These compounds share the core pyrazole-carboximidamide structure but differ in substituent groups, which influence their reactivity and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents (R₁, R₂) Key Properties/Applications Reference
3,5-Dimethylpyrazole-1-carboxamidine R₁=CH₃, R₂=CH₃ Guanidinylation reagent, metal ligand
5-(4-Methoxyphenyl)-3-phenyl derivative R₁=Ph, R₂=4-MeO-Ph Potential bioactivity (untested)
5-(4-Chlorophenyl)-3-phenyl derivative R₁=Ph, R₂=4-Cl-Ph Enhanced lipophilicity
5-(2-Bromophenyl)-3-phenyl derivative R₁=Ph, R₂=2-Br-Ph Steric hindrance effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br) increase stability but may reduce nucleophilicity, limiting guanidinylation efficiency compared to the dimethyl-substituted parent compound .
  • Methoxy Groups improve solubility in polar solvents but are less effective in metal coordination due to steric bulk .

Functional Analogs: Guanidinylation Reagents

This compound is compared to other guanidinylation agents:

Table 2: Performance in Guanidinylation Reactions
Reagent Reaction Time Yield (%) Selectivity Reference
This compound 7 days 85–90 High
1H-Pyrazole-1-carboxamidine 3 days 70–75 Moderate
Boc-Lys(Fmoc) with DIPEA 24 hours 60–65 Low

Key Findings :

  • The dimethylpyrazole derivative offers higher yield and selectivity due to its balanced nucleophilicity and steric protection of the carboxamidine group .
  • Simpler analogs (e.g., 1H-pyrazole-1-carboxamidine) react faster but suffer from side reactions, reducing purity .

Metal Coordination Behavior

This compound forms distinct metal complexes compared to other pyrazole derivatives:

Table 3: Metal Complex Properties
Ligand Metal Complex Structure Stability Constant (log K) Reference
This compound Cu(II) Cu(C₆H₁₀N₄)Cl₂ 12.3
3,5-Diphenylpyrazole-1-carboxamidine Cu(II) Cu(Ph₂C₆H₈N₄)Cl₂ 10.8
4-Acetyl-3-amino-5-methylpyrazole Zn(II) Zn(OAc)₂(C₆H₈N₃O) 8.5

Key Insights :

  • The dimethyl substituents enhance chelate stability by preventing ligand dissociation, making the compound superior for catalytic applications .
  • Bulky substituents (e.g., phenyl groups) reduce stability constants due to unfavorable steric interactions .
Table 4: Inhibition of Protein Cross-Linking
Inhibitor Cross-Linking Reduction (%) Enzyme Activity Preservation (%) Reference
This compound 60–70 30–40
Aminoguanidine 50–60 50–60

Critical Analysis :

  • While the dimethylpyrazole derivative reduces cross-linking more effectively , it poorly preserves enzyme activity, suggesting trade-offs between inhibition and functional protection .

Biological Activity

3,5-Dimethylpyrazole-1-carboxamidine (DMPCA) is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMPCA is a derivative of pyrazole, characterized by a five-membered ring containing two nitrogen atoms and substituted with two methyl groups at the 3 and 5 positions, along with a carboxamidine group at the first position. This unique structure contributes to its reactivity and biological potential.

DMPCA primarily targets the production of glyoxal and other reactive oxygen species (ROS), which play significant roles in cellular signaling and oxidative stress responses. By inhibiting the formation of these compounds, DMPCA can modulate various biochemical pathways, particularly those related to oxidative damage and inflammation.

Key Mechanisms:

  • Inhibition of Glyoxal Production : DMPCA inhibits glyoxal production by interacting with amino acid residues in enzyme active sites, thereby affecting enzyme activity and function.
  • Impact on Lipid Peroxidation : Studies indicate that DMPCA can inhibit lipid peroxidation in fat cells, suggesting protective effects against oxidative stress.
  • Cross-Linking Inhibition : DMPCA has been shown to inhibit protein cross-linking associated with the Maillard reaction, which is crucial in understanding its role in preventing glycation-related damage .

Biological Activities

The biological activities of DMPCA encompass antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that DMPCA exhibits antimicrobial effects against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for further exploration in infectious disease management.

Anticancer Potential

DMPCA has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, likely through the modulation of ROS and inhibition of cell proliferation pathways .

Pharmacokinetics

The pharmacokinetic profile of DMPCA suggests that it has favorable absorption characteristics with an inhibition constant (KiK_i) of approximately 0.007 μM. This indicates a strong interaction with its biological targets, making it an effective compound at low concentrations.

Case Studies and Research Findings

Several studies have documented the biological effects of DMPCA:

  • Inhibition of Helicase Activity : A study demonstrated that DMPCA derivatives could inhibit helicase activity in HCV NTPase/helicase, showcasing potential antiviral applications. The IC50 values for these compounds were reported around 16 μM to 18 μM, indicating effective inhibition with low toxicity .
  • Effects on Protein Function : Research assessing the impact of DMPCA on protein function following glycation revealed that while it inhibited cross-linking reactions, it did not significantly prevent the loss of enzyme activity. This highlights the complexity of its interactions within biological systems .
  • Metabolic Pathways : DMPCA is involved in various metabolic pathways where it interacts with enzymes that regulate metabolic flux. Its guanylating properties allow it to modify amino groups in metabolic enzymes, impacting their activity .

Summary Table of Biological Activities

Activity Mechanism Effectiveness
AntimicrobialDisruption of microbial functionsEffective against various pathogens
AnticancerInduction of apoptosis; modulation of ROSInduces cell death in cancer cells
Inhibition of GlyoxalInteraction with enzyme active sitesReduces oxidative stress
Protein Cross-LinkingInhibition of Maillard reactionPrevents glycation-related damage

Q & A

Q. What are the standard synthetic routes for 3,5-dimethylpyrazole-1-carboxamidine, and how can reaction conditions be optimized?

The compound is typically synthesized via guanylation reactions. For example, reacting lysine derivatives with this compound nitrate in methanol under basic conditions (e.g., K₂CO₃ or DIPEA at pH 10–11) yields guanidino-modified intermediates . Optimization involves controlling stoichiometry (e.g., 10 equivalents of the carboxamidine reagent) and reaction time (12–24 hours). Monitoring pH and using anhydrous solvents improve yields.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : To confirm guanidine formation (e.g., disappearance of ε-NH₂ peaks in lysine derivatives) .
  • X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules or high-resolution macromolecular data .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, as seen in pyrazoline derivatives (e.g., [M+H]+ analysis with <5 ppm error) .

Q. What stability considerations are critical when handling this compound derivatives?

Store the compound in anhydrous conditions (desiccated, −20°C) to prevent hydrolysis. Stability studies on analogous pyrazole-carboxamidines suggest sensitivity to strong acids/bases; neutral pH and inert atmospheres (N₂/Ar) are recommended during reactions .

Advanced Research Questions

Q. How does this compound facilitate solid-phase peptide synthesis (SPPS), and what are its limitations?

The reagent enables ε-guanidination of lysine residues on solid supports, critical for modifying peptide bioactivity . Limitations include steric hindrance in bulky side chains, which may reduce reaction efficiency. Methodological refinements, such as microwave-assisted synthesis or iterative coupling, can mitigate this .

Q. What role does this compound play in synthesizing integrin antagonists, and how are structural analogs validated for specificity?

It is used to introduce guanidine groups into peptidomimetics, enhancing binding to integrin receptors (e.g., glycoprotein IIb/IIIa antagonists like Eptifibatide analogs) . Specificity is validated via:

  • Competitive binding assays : Using radiolabeled ligands (e.g., ¹²⁵I-fibrinogen).
  • Molecular docking : To assess interactions with receptor pockets (e.g., Arg-Gly-Asp binding motifs) .

Q. How can researchers resolve contradictions in crystallographic data for pyrazole-carboxamidine derivatives?

Discrepancies in bond lengths/angles may arise from disordered solvent or twinning. Use SHELXL’s TWIN/BASF commands for twinned data and OLEX2 for visualization. Cross-validate with spectroscopic data (e.g., IR for functional groups) .

Q. What strategies improve the yield of guanylation reactions using this reagent in complex macromolecular systems?

  • Pre-activation : Pre-mix the carboxamidine with DIPEA before adding to the substrate.
  • Solvent optimization : Replace methanol with DMF or DMSO for better solubility in peptide chains.
  • Iterative coupling : Repeat guanylation steps for sterically hindered residues .

Data Analysis & Methodological Challenges

Q. How do researchers validate spectral data for this compound derivatives against computational models?

Compare experimental NMR/IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). NIST Chemistry WebBook provides reference spectra for pyrazole derivatives, aiding in peak assignment . For mass spectra, use tools like mMass to simulate isotopic patterns .

Q. What experimental designs mitigate byproduct formation during pyrazole-carboxamidine-mediated guanylation?

  • Protecting groups : Use Boc/Fmoc for amines to prevent unwanted side reactions.
  • Temperature control : Maintain reactions at 0–4°C to suppress hydrolysis.
  • Purification : Employ reverse-phase HPLC with C18 columns to separate guanidinated products from unreacted starting materials .

Applications in Drug Development

Q. How is this compound utilized in developing kinase inhibitors or antimicrobial agents?

The guanidine group mimics natural arginine residues, enabling inhibition of ATP-binding pockets in kinases. For example, pyrazole-carboxamidine derivatives show activity against Mycobacterium tuberculosis via dihydrofolate reductase inhibition. Bioassays (e.g., MIC determination) and kinetic studies (Ki values) are critical for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 2
3,5-Dimethylpyrazole-1-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.